(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Catalog No.
S920817
CAS No.
361440-67-7
M.F
C11H18N2O3
M. Wt
226.276
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]he...

CAS Number

361440-67-7

Product Name

(1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

IUPAC Name

tert-butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate

Molecular Formula

C11H18N2O3

Molecular Weight

226.276

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-7-4-6(7)5-8(13)9(12)14/h6-8H,4-5H2,1-3H3,(H2,12,14)/t6-,7-,8-/m0/s1

InChI Key

VLAGXRRGXCNITB-FXQIFTODSA-N

SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)N

Synonyms

tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate; (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic Acid 1,1-Dimethylethyl Ester

Medicinal Chemistry

This compound belongs to the class of bicyclic amines, which are known for their diverse biological activities. Research suggests its potential as a lead molecule for the development of drugs targeting various diseases, including:

  • Neurodegenerative diseases: Studies have explored its potential in treating Alzheimer's disease and other neurodegenerative conditions due to its ability to modulate neurotransmitter activity [].
  • Cancer: Research suggests that this compound might possess anti-tumor properties, making it a candidate for further investigation in cancer treatment [].
  • Antimicrobial activity: Studies have shown that the compound exhibits antibacterial and antifungal activity, suggesting its potential as a new class of antimicrobial agents.

The compound (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester is a bicyclic structure featuring an azabicyclo framework. This compound contains several functional groups, including an aminocarbonyl group, a carboxylic acid, and a tert-butyl ester. Its unique stereochemistry is indicated by the (1S,3S,5S) configuration, which suggests specific spatial arrangements of atoms that can significantly influence its chemical behavior and biological activity.

Typical of amino acids and esters. Key reactions include:

  • Hydrolysis: The tert-butyl ester can undergo hydrolysis in the presence of water and acid or base to yield the corresponding carboxylic acid.
  • Amide Formation: The aminocarbonyl group can react with carboxylic acids to form amides.
  • Decarboxylation: Under certain conditions, the carboxylic acid moiety may lose carbon dioxide, potentially leading to the formation of new compounds.

The biological activity of this compound is likely influenced by its structural features. Compounds with similar bicyclic structures often exhibit significant pharmacological effects. For instance, they may act as enzyme inhibitors or modulators of neurotransmitter systems due to their ability to mimic natural substrates or ligands. Predictive models suggest that such compounds could possess anti-inflammatory, analgesic, or neuroprotective properties based on their structure-activity relationships .

The synthesis of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis techniques:

  • Formation of the Bicyclic Core: Starting from simple precursors, the bicyclic structure can be constructed through cyclization reactions.
  • Introduction of Functional Groups: The aminocarbonyl and carboxylic acid functionalities can be introduced via nucleophilic addition reactions or by using protecting group strategies.
  • Esterification: The final step usually involves the reaction of the carboxylic acid with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.

This compound has potential applications in medicinal chemistry as a lead compound for drug development due to its structural characteristics that may confer biological activity. It could be explored for:

  • Development of novel analgesics or anti-inflammatory agents.
  • Use in studies related to neurotransmitter modulation.
  • Investigations into enzyme inhibition mechanisms.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Techniques such as:

  • Molecular Docking: This computational method predicts how the compound binds to target proteins.
  • In Vitro Assays: Laboratory tests to evaluate the biological activity against specific enzymes or receptors can provide insights into its pharmacological profile.

Such studies help identify potential therapeutic uses and safety profiles.

Several compounds share structural similarities with (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, including:

Compound NameStructureUnique Features
2-Aminobicyclo[3.1.0]hexaneStructureLacks carboxylic acid functionality; used in neuropharmacology
3-Aminocyclopentanecarboxylic acidStructureSmaller ring size; potential use in peptide synthesis
(S)-3-Amino-4-methylpentanoic acidStructureAliphatic chain; known for its role as a neurotransmitter

Uniqueness

The uniqueness of (1S,3S,5S)-3-(Aminocarbonyl)-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester lies in its specific bicyclic structure combined with multiple functional groups that enhance its potential biological interactions compared to other similar compounds.

XLogP3

0.7

Dates

Modify: 2023-08-15

Explore Compound Types